1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate

概要

説明

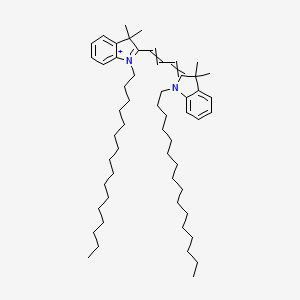

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate is a complex organic compound with a unique structure that includes two indole moieties connected by a propenyl bridge

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate typically involves multiple steps, starting from the preparation of the indole derivatives. The key steps include:

Formation of the Indole Moieties: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

Alkylation: The indole derivatives are then alkylated using hexadecyl bromide in the presence of a strong base like sodium hydride.

Condensation: The alkylated indoles are condensed with propenyl intermediates under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

化学反応の分析

Types of Reactions

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, where nucleophiles like amines or thiols replace the hexadecyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Reduced indole derivatives.

Substitution Products: N-substituted indole derivatives.

科学的研究の応用

Cell Membrane Labeling

DiIC16(3) is primarily utilized for labeling cell membranes due to its lipophilic nature. When introduced into cells, it diffuses laterally within the plasma membrane, allowing for even staining of the entire cell. This property is particularly useful in:

- Cell Tracking : DiIC16(3) facilitates the tracking of live cells over time in various experimental setups. Its fluorescence allows researchers to visualize cell movement and behavior under a microscope .

Neuronal Tracing

In neuroscience, DiIC16(3) is employed for tracing neuronal connections. Its ability to label membranes makes it suitable for studies involving:

- Neuronal Pathways : Researchers use DiIC16(3) to trace the pathways of neurons in various models, helping to understand neural circuit formation and function .

Membrane Studies

The dye’s high photostability and strong fluorescence make it an excellent candidate for studying membrane dynamics. Applications include:

- Membrane Fluidity Analysis : DiIC16(3) can be used to assess the fluidity of cellular membranes under different conditions by observing changes in fluorescence intensity .

- Lipid Raft Studies : It helps in investigating lipid rafts and their roles in cellular signaling processes due to its preferential incorporation into certain lipid environments .

Case Study 1: Neuronal Connectivity Mapping

A study published in the Journal of Neuroscience utilized DiIC16(3) to map neuronal connections in rat brains. The researchers injected the dye into specific brain regions and observed the spread of fluorescence along axons. This enabled them to delineate connectivity patterns that are crucial for understanding brain function .

Case Study 2: Cancer Cell Migration

In cancer research, DiIC16(3) has been used to study the migration of cancer cells. A team investigated how cancer cells migrate through extracellular matrices by labeling them with DiIC16(3). The results showed distinct migration patterns influenced by matrix composition and stiffness, providing insights into tumor invasion mechanisms .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Cell Biology | Cell tracking | Effective visualization of live cells |

| Neuroscience | Neuronal pathway tracing | Mapping of complex neuronal circuits |

| Membrane Studies | Fluidity analysis | Changes in fluidity under various conditions |

| Cancer Research | Migration studies | Insights into tumor cell behavior |

作用機序

The mechanism of action of 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

類似化合物との比較

Similar Compounds

1-Hexadecyl-2,3-dihydro-1H-indene: Shares a similar hexadecyl group but lacks the propenyl bridge and the second indole moiety.

3-Hexadecyl-1-methyl-1H-imidazol-3-ium Bromide: Contains a hexadecyl group and an imidazole ring, differing in the core structure.

Uniqueness

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate is unique due to its dual indole structure connected by a propenyl bridge, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate (DiIC16(3) perchlorate) is a fluorescent lipophilic carbocyanine dye widely used in biological research for membrane labeling and cellular imaging. Its unique properties allow it to integrate into lipid membranes, providing a powerful tool for studying cellular dynamics and membrane organization.

- Chemical Formula : C₅₉H₉₇ClN₂O₄

- Molecular Weight : 975.4 g/mol

- CAS Number : 78566-75-3

DiIC16(3) perchlorate exhibits its biological activity primarily through the following mechanisms:

- Membrane Labeling : The dye diffuses laterally within the plasma membranes of cells, enabling uniform staining of cellular structures. This property is crucial for visualizing cell morphology and membrane integrity in various experimental setups .

- Fluorescence Emission : Upon excitation, DiIC16(3) emits fluorescence at approximately 650 nm, making it suitable for use in various fluorescence microscopy techniques .

1. Cell Membrane Studies

DiIC16(3) is extensively utilized in studies focusing on cell membrane dynamics. Its ability to stain membranes allows researchers to investigate processes such as endocytosis, exocytosis, and membrane fluidity.

2. Cancer Research

Recent studies have highlighted the use of DiIC16(3) in cancer biology, particularly in understanding tumor microenvironments and cell signaling pathways.

- Case Study : A study conducted on breast cancer cells demonstrated that DiIC16(3) could effectively label cancer cell membranes, facilitating the observation of cellular interactions within the tumor microenvironment .

3. Drug Delivery Systems

DiIC16(3) has been explored as a component in drug delivery systems due to its lipophilic nature, which enhances the incorporation of therapeutic agents into lipid-based carriers.

Fluorescent Properties

The dye's fluorescent characteristics make it an excellent candidate for various imaging techniques:

| Property | Value |

|---|---|

| Excitation Wavelength | 650 nm |

| Emission Wavelength | 670 nm |

| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ |

These properties enable high sensitivity and specificity in detecting labeled cells or tissues during fluorescence microscopy.

Comparative Studies

Comparative studies with other fluorescent dyes (e.g., DiI and DiO) indicate that DiIC16(3) offers superior membrane labeling capabilities due to its longer alkyl chain length, which enhances its affinity for lipid bilayers .

特性

IUPAC Name |

1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H89N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMFPKVKCCMEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H89N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694724 | |

| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78566-75-3 | |

| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。